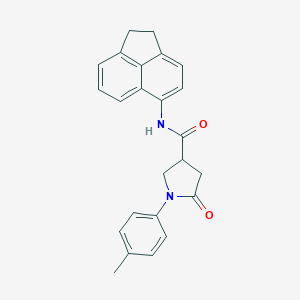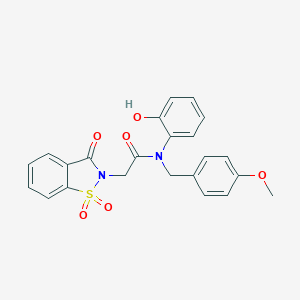![molecular formula C20H21N3O5S B278715 N-(3-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}phenyl)-2-methylpropanamide](/img/structure/B278715.png)
N-(3-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}phenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}phenyl)-2-methylpropanamide is a chemical compound that is commonly referred to as BPTES. It is a potent and selective inhibitor of glutaminase, an enzyme that plays a key role in cancer cell metabolism. BPTES has been extensively studied in the field of cancer research, with promising results in preclinical studies.
Mécanisme D'action
BPTES selectively inhibits the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is a precursor for the synthesis of ATP, which is essential for cancer cell survival. By inhibiting glutaminase activity, BPTES decreases the production of ATP, leading to a decrease in cancer cell proliferation and survival.
Biochemical and physiological effects:
BPTES has been shown to have anti-tumor effects in a variety of cancer cell lines. In addition to its effects on glutaminase activity, BPTES has also been shown to induce apoptosis in cancer cells. BPTES has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BPTES is its selectivity for glutaminase, which allows for targeted inhibition of cancer cell metabolism. BPTES has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, BPTES has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, BPTES has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
Future research on BPTES could focus on improving its solubility and half-life in vivo. In addition, BPTES could be used in combination with other cancer therapies to enhance its anti-tumor effects. Further studies could also investigate the potential of BPTES in other diseases, such as neurodegenerative disorders.
Méthodes De Synthèse
BPTES can be synthesized using a two-step procedure. The first step involves the reaction of 2-aminophenol with 2-methylpropanoyl chloride to form N-(2-methylpropanoyl)anthranilic acid. The second step involves the reaction of N-(2-methylpropanoyl)anthranilic acid with 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl chloride to form BPTES. The yield of BPTES can be improved by using a purification step, such as column chromatography.
Applications De Recherche Scientifique
BPTES has been extensively studied in the field of cancer research, with promising results in preclinical studies. Glutaminase is an enzyme that plays a key role in cancer cell metabolism, and BPTES has been shown to selectively inhibit glutaminase activity in cancer cells. This inhibition leads to a decrease in the production of ATP, which is essential for cancer cell survival. BPTES has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast, lung, and prostate cancer.
Propriétés
Formule moléculaire |
C20H21N3O5S |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
2-methyl-N-[3-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]phenyl]propanamide |
InChI |
InChI=1S/C20H21N3O5S/c1-13(2)19(25)22-15-7-5-6-14(12-15)21-18(24)10-11-23-20(26)16-8-3-4-9-17(16)29(23,27)28/h3-9,12-13H,10-11H2,1-2H3,(H,21,24)(H,22,25) |
Clé InChI |
UPVBCQBQAFJBKI-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
SMILES canonique |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)butanamide](/img/structure/B278633.png)


![Ethyl 4-cyano-3-methyl-5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B278639.png)


![1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide](/img/structure/B278644.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B278645.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278646.png)
![N-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278647.png)
![1-(4-chlorophenyl)-5-oxo-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B278648.png)

![2-Tert-butyl 4-ethyl 5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B278654.png)